molecular formula C12H21NO3 B1312442 tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 194222-05-4

tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1312442
CAS RN: 194222-05-4
M. Wt: 227.3 g/mol
InChI Key: SEGZJJSZYOEABC-ULKQDVFKSA-N
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Description

“tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is also known by its Chinese name "3-羟基-8-氮杂双环 [3.2.1]辛烷-8-甲酸叔丁酯" . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H21NO3 . The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.30 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Tropane Alkaloid Synthesis

This compound is related to the family of tropane alkaloids, which are known for their wide array of biological activities. Research has been directed towards the preparation of this basic structure in a stereoselective manner .

Pharmaceutical Testing

It is used as a reference standard in pharmaceutical testing to ensure accurate results .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The compound has a hazard statement of H302, and precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the metabolism of tropane alkaloids .

Mode of Action

Based on its structural similarity to tropane alkaloids, it may interact with biological targets in a similar manner .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[32Its bioavailability may be influenced by factors such as its molecular weight (2273) and its physical form (solid) .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar biological activities .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability and efficacy.

properties

IUPAC Name

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZJJSZYOEABC-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457281
Record name tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

194222-05-4, 143557-91-9
Record name tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the significance of the tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate structure in pharmaceutical research?

A1: This compound serves as a key building block ("important intermediate" []) in the development of novel dopamine transporter inhibitors. While the abstract doesn't delve into the specifics of how it contributes to this activity, its structure provides a scaffold upon which further chemical modifications can be made to optimize interactions with the dopamine transporter.

Q2: Can you elaborate on the conformational features of tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate described in the research?

A2: The research highlights two key conformational aspects []:

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